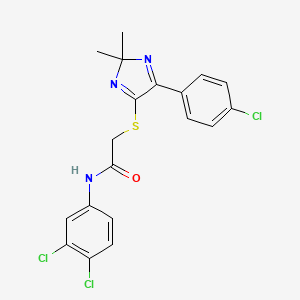

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide

CAS No.: 899905-78-3

Cat. No.: VC4385041

Molecular Formula: C19H16Cl3N3OS

Molecular Weight: 440.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899905-78-3 |

|---|---|

| Molecular Formula | C19H16Cl3N3OS |

| Molecular Weight | 440.77 |

| IUPAC Name | 2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide |

| Standard InChI | InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-13-7-8-14(21)15(22)9-13/h3-9H,10H2,1-2H3,(H,23,26) |

| Standard InChI Key | UNRKNUOTFIEDSE-UHFFFAOYSA-N |

| SMILES | CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C |

Introduction

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of thioacetamides. It features a 2,2-dimethyl-2H-imidazol-4-yl moiety linked to a 3,4-dichlorophenyl group through an acetamide linkage and a sulfur atom. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. While specific methods for this compound are not detailed in the search results, general approaches for synthesizing similar thioacetamides include:

-

Step 1: Formation of the imidazole ring.

-

Step 2: Introduction of the 4-chlorophenyl group.

-

Step 3: Creation of the thio linkage.

-

Step 4: Attachment of the 3,4-dichlorophenyl group via an acetamide bond.

Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time are crucial for achieving high yields and purity.

Chemical Reactions and Applications

This compound can participate in various chemical reactions typical for thioacetamides and imidazoles, such as:

-

Nucleophilic Substitution: The sulfur atom can act as a nucleophile in substitution reactions.

-

Electrophilic Aromatic Substitution: The dichlorophenyl group may undergo electrophilic substitution reactions.

Potential applications include pharmaceuticals, where the compound's structure could be optimized for biological activity, such as antimicrobial or anticancer properties.

Characterization Techniques

Characterization of this compound would typically involve:

-

Nuclear Magnetic Resonance (NMR): To confirm the structure and identify functional groups.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For assessing purity and molecular weight.

-

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and product purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume